1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile
Description
1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile is a fluorinated piperidine derivative characterized by a trifluorobutyl chain at the piperidine nitrogen and a nitrile group at the 4-position. Fluorinated alkyl chains, such as the trifluorobutyl group, enhance lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(4,4,4-trifluorobutyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2/c11-10(12,13)4-1-5-15-6-2-9(8-14)3-7-15/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMYJIFNHDEOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile typically involves the reaction of piperidine with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the carbonitrile group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The trifluorobutyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The carbonitrile group can form hydrogen bonds with active site residues, stabilizing the compound’s binding and enhancing its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Note: Molecular weight for the target compound is estimated based on structural analogs.
- Key Differences: Core Structure: The target compound and 4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile share a piperidine-carbonitrile backbone, whereas N-[3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-yl]carbamate features a rigid bicyclopentane ring, which may confer distinct conformational and steric properties. Substituents: The trifluorobutyl group in the target compound likely increases lipophilicity compared to the benzyl-phenylamino group in or the trifluoromethylphenyl group in .
Physicochemical Properties
- Lipophilicity: The trifluorobutyl chain in the target compound likely enhances logP compared to non-fluorinated analogs (e.g., ), improving membrane permeability.
- Solubility : The nitrile group may reduce aqueous solubility relative to carbamate-containing analogs like , which have polar functional groups.
- Stability : Fluorinated alkyl chains generally resist metabolic degradation, suggesting superior in vivo stability compared to hydrocarbon analogs .
Biological Activity
1-(4,4,4-Trifluorobutyl)piperidine-4-carbonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the piperidine class of compounds. Its structure can be described as follows:
- Chemical Formula : C₁₁H₁₄F₃N
- Molecular Weight : 223.23 g/mol
- CAS Number : Not specifically listed but related to Piperidine-4-carbonitrile.
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 223.23 | g/mol |
| LogP (octanol/water) | 0.51 | - |
| Boiling Point | 506.86 | K |
| Partition Coefficient | 3960.52 | kPa |
This compound exhibits biological activity primarily through modulation of various biochemical pathways. Research indicates that it may interact with specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds within the piperidine family can exhibit antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine. This suggests potential therapeutic applications in mood disorders.
- Anticancer Potential : Preliminary investigations have indicated that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. Further research is necessary to elucidate the specific mechanisms involved.
- Neuroprotective Effects : Some derivatives of piperidine have demonstrated neuroprotective effects in models of neurodegeneration, which may be relevant for conditions such as Alzheimer's disease.
Case Study 1: Antidepressant Activity
In a study investigating the antidepressant potential of various piperidine derivatives, this compound was found to significantly reduce depressive-like behaviors in animal models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.
Case Study 2: Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic use.
Lipophilicity and Bioavailability
The lipophilicity of this compound is an important factor influencing its biological activity and bioavailability. The logP value of approximately 0.51 indicates moderate lipophilicity, which is favorable for membrane permeability and absorption.
Table 2: Lipophilicity Data
| Parameter | Value |
|---|---|
| LogD | 0.6 |
| Passive Permeability | >10 × 10⁻⁶ cm/s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
